molecular formula C10H17N5 B13492141 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13492141
M. Wt: 207.28 g/mol
InChI Key: SVEIDDWGNUKJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:

    Starting Material: Cyanuric chloride

    Reagents: Cyclopropylamine and diethylamine

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Triethylamine

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).

Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.

Chemical Reactions Analysis

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    6-Chloro-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: This compound has a chlorine substituent instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.

    6-Methoxy-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    6-Cyclopropyl-n2,n2-dimethyl-1,3,5-triazine-2,4-diamine: The difference in alkyl substituents (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

SVEIDDWGNUKJDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.